molecular formula C8H17NO B8357566 cis-2-Ethoxycyclohexanamine

cis-2-Ethoxycyclohexanamine

Cat. No.: B8357566
M. Wt: 143.23 g/mol
InChI Key: YCYAEUYTQSONCV-SFYZADRCSA-N
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Description

cis-2-Ethoxycyclohexanamine (hypothetical structure based on nomenclature conventions) is a cyclohexane derivative featuring an ethoxy (-OCH₂CH₃) substituent and a primary amine (-NH₂) group in the cis spatial configuration. Key characteristics inferred from its structure include:

  • Molecular formula: C₈H₁₇NO
  • Molecular weight: ~143.23 g/mol
  • Functional groups: Ethoxy (ether) and primary amine.
  • Stereochemistry: Cis configuration at the 2-position of the cyclohexane ring.

The ethoxy group may enhance lipophilicity compared to polar substituents (e.g., hydroxyl or carboxamide), influencing solubility, bioavailability, and reactivity .

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

(1R,2S)-2-ethoxycyclohexan-1-amine

InChI

InChI=1S/C8H17NO/c1-2-10-8-6-4-3-5-7(8)9/h7-8H,2-6,9H2,1H3/t7-,8+/m1/s1

InChI Key

YCYAEUYTQSONCV-SFYZADRCSA-N

Isomeric SMILES

CCO[C@H]1CCCC[C@H]1N

Canonical SMILES

CCOC1CCCCC1N

Origin of Product

United States

Comparison with Similar Compounds

4,4'-Methylenebis(cyclohexylamine) (CAS 1761-71-3)

Property cis-2-Ethoxycyclohexanamine 4,4'-Methylenebis(cyclohexylamine)
Molecular Formula C₈H₁₇NO C₁₃H₂₆N₂
Molecular Weight ~143.23 g/mol 210.36 g/mol
Functional Groups Ethoxy, primary amine Two primary amines
Isomerism Cis configuration Three geometric isomers (trans-trans, cis-cis, cis-trans)
Key Uses Hypothetical: Pharmaceutical intermediate Polymer production (e.g., epoxy curing agents)
Toxicity Not reported Acute toxicity via read-across from analog 2,2'-dimethyl-4,4'-methylenebis(cyclohexylamine) (CAS 6864-37-5); respiratory and dermal hazards

Structural Insights :

Cis-2-amino-1-cyclohexanecarboxamide (CAS 115014-77-2)

Property This compound Cis-2-amino-1-cyclohexanecarboxamide
Molecular Formula C₈H₁₇NO C₇H₁₄N₂O
Molecular Weight ~143.23 g/mol 154.20 g/mol
Functional Groups Ethoxy, primary amine Carboxamide (-CONH₂), primary amine
Polarity Moderate (ethoxy reduces polarity) High (amide enhances polarity)
Applications Not reported Laboratory reagent (discontinued)

Functional Group Impact :

  • The carboxamide group in Cis-2-amino-1-cyclohexanecarboxamide increases hydrogen-bonding capacity, improving water solubility but reducing lipid solubility compared to the ethoxy analog.
  • cis-2-Ethoxycyclohexanamine’s ether linkage may confer greater metabolic stability, as ethers are less prone to hydrolysis than amides.

Hexamethylene Diisocyanate (CAS 822-06-0)

Property This compound Hexamethylene Diisocyanate
Molecular Formula C₈H₁₇NO C₈H₁₂N₂O₂
Molecular Weight ~143.23 g/mol 168.19 g/mol
Functional Groups Ethoxy, primary amine Two isocyanate (-NCO) groups
Reactivity Moderate (amine nucleophilicity) High (isocyanates react with water, alcohols, amines)
Hazards Not reported Respiratory sensitization; severe irritation

Key Differences :

  • Hexamethylene diisocyanate’s isocyanate groups make it highly reactive, forming polyurethanes with diols. In contrast, cis-2-Ethoxycyclohexanamine’s amine group could participate in Schiff base formation or salt synthesis.

Research Findings and Data Gaps

  • Toxicity Prediction : For cis-2-Ethoxycyclohexanamine, the OECD QSAR Toolbox could predict hazards via read-across from primary amines like 4,4'-methylenebis(cyclohexylamine), emphasizing respiratory and dermal risks.
  • Stereochemical Effects : The cis configuration may influence biological activity; e.g., in cyclohexanamine derivatives, stereochemistry affects receptor binding and metabolic pathways .

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